Fluorine, compd. with graphite

Description

Contextual Significance and Research Landscape of FGCs in Advanced Materials Science

The research landscape of FGCs is driven by their diverse and valuable properties, which include low surface energy, high thermal and chemical stability, and unique electrochemical characteristics. fluorochemie.comchemwells.com These attributes make them promising candidates for a wide array of applications, including high-energy-density cathode materials in lithium primary batteries, solid lubricants, and as components in water and oil-repellent coatings. fluorochemie.commdpi.com The ability to tailor the fluorine-to-carbon ratio (F/C) and the nature of the C-F bonding allows for precise control over the material's properties, making FGCs a versatile platform for fundamental research and technological innovation. fluorochemie.comacs.org Current research focuses on exploring new synthesis methods to achieve greater control over the structure and properties of FGCs, as well as investigating their performance in novel applications. ijsea.comresearcher.life

Historical Trajectory and Key Milestones in FGC Research

The study of fluorine-graphite compounds dates back to 1934 with the first synthesis by Ruff and colleagues. nih.gov A significant milestone in the application of these materials was the commercialization of a primary lithium battery using a covalent graphite (B72142) fluoride (B91410) cathode in 1973. researchgate.netsemi.ac.cn This development highlighted the potential of FGCs as high-energy-density materials and spurred further research into their electrochemical properties. researchgate.netsemi.ac.cn Subsequent research has focused on understanding the relationship between the synthesis conditions, the resulting C-F bonding, and the material's performance. acs.orgresearchgate.net The development of different synthesis techniques, such as high-temperature direct fluorination and lower-temperature catalytic methods, has allowed for the creation of a wide range of FGCs with varying properties. acs.orgijsea.com

Structure

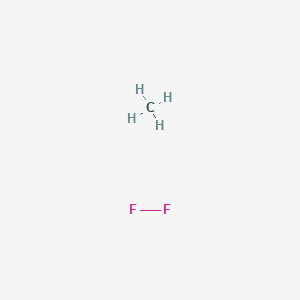

2D Structure

Properties

IUPAC Name |

methane;molecular fluorine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4.F2/c;1-2/h1H4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOAVXSYZAJECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.FF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

54.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Poly(carbon monofluoride): Gray-white solid; Poly(dicarbon monofluoride): Dark gray-black solid; [Merck Index] 27% F minimum: Black odorless powder; 62% F minimum: White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Graphite fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11113-63-6 | |

| Record name | Graphite fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorine, compd. with graphite (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorine, compound with graphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Chemical Bonding in Fgc Systems

Layered Crystal Architectures and Intercalation Staging

The introduction of fluorine into the graphite (B72142) lattice results in a well-defined, layered crystal structure. The fluorine atoms or molecules position themselves in the galleries between the carbon sheets, a process known as intercalation. A key feature of these compounds is the phenomenon of "staging," which describes the periodic arrangement of intercalated layers along the c-axis. nih.gov A stage-n compound consists of n graphene layers between successive intercalate layers. nih.gov This ordered arrangement gives rise to a repeating identity period along the stacking direction.

Analysis of Stage-1 and Stage-2 Configurations (e.g., (CF)n, (C2F)n)

Two of the most well-studied fluorine-graphite intercalation compounds are poly(carbon monofluoride), denoted as (CF)n, and poly(dicarbon monofluoride), represented as (C2F)n.

(CF)n: This compound represents a stage-1 structure where every layer of carbon is ideally bonded to a layer of fluorine atoms. scispace.com In this configuration, the planar sp2 hybridized carbon network of graphite is puckered into a chair or boat conformation due to the formation of sp3 hybridized C-F bonds. kyoto-u.ac.jpoup.com This structural change leads to a loss of electrical conductivity, transforming the material into an insulator. chemwells.com The fluorination process to form (CF)n typically occurs at temperatures above 500°C for crystalline graphite. google.com

(C2F)n: This is a stage-2 intercalation compound, where fluorine layers are inserted between every two graphene layers. scispace.com The formation of (C2F)n is often favored at lower fluorination temperatures (around 300-500°C) compared to (CF)n. google.com In some models of (C2F)n, it is proposed that a diamond-like structure is partially formed, with C-C bonds in the direction perpendicular to the layers. scispace.com The structure of (C2F)n can be complex and may exist as a mixture with (CF)n, with the ratio depending on the reaction temperature. acs.org

The synthesis of these compounds can be influenced by various factors, including the crystallinity of the starting graphite material and the presence of catalysts like hydrogen fluoride (B91410) (HF). acs.org For instance, the presence of HF can facilitate the fluorination of graphite at room temperature. acs.org

Interlayer Spacing Modulation in Fluorine-Graphite Intercalation Compounds

The intercalation of fluorine significantly increases the distance between the carbon layers, known as the interlayer spacing or gallery height. chemwells.com In pristine graphite, this spacing is approximately 3.35 Å. chemwells.com Upon fluorination, this value expands considerably.

For (CF)n , the interlayer spacing can range from approximately 5.8 Å to 8.9 Å. oup.com In some cases, a spacing of about 6 Å is reported. google.com For (C2F)n , the interlayer spacing is even larger, typically around 9.0 Å. google.com This dramatic increase in interlayer distance is a direct consequence of the accommodation of fluorine atoms and the puckering of the carbon sheets due to the formation of C-F bonds. oup.com The specific value of the interlayer spacing can be influenced by the preparation method and the degree of fluorination.

| Compound | Stage | Typical Interlayer Spacing (Å) |

|---|---|---|

| Pristine Graphite | - | 3.35 |

| (CF)n | 1 | 5.8 - 8.9 |

| (C2F)n | 2 | ~9.0 |

Nature of Carbon-Fluorine Chemical Bonding

The chemical bond between carbon and fluorine in graphite intercalation compounds is a subject of considerable research and is not monolithic. It can range from purely covalent to ionic, with intermediate "semi-ionic" or "semi-covalent" states also being described. acs.orgnih.gov This variability in bonding is a key factor in determining the diverse electronic and physical properties of these materials. pnas.org

Characterization of Covalent Carbon-Fluorine Bonds (sp3 hybridization)

In compounds like (CF)n and (C2F)n, the dominant form of bonding is covalent. kyoto-u.ac.jp The reaction of fluorine with graphite at high temperatures (around 600°C) leads to the formation of strong, covalent C-F bonds. kyoto-u.ac.jp This process involves the rehybridization of the carbon atoms from a planar sp2 configuration to a tetrahedral sp3 configuration. kyoto-u.ac.jpresearchgate.net This change in hybridization results in the puckering of the graphene sheets and a loss of the delocalized π-electron system, which is responsible for the high electrical conductivity of graphite. kyoto-u.ac.jp Consequently, materials with a high degree of covalent C-F bonding are typically electrical insulators. chemwells.com The C-F bond length in these covalent structures is approximately 0.140 nm. researchgate.net

Identification of Ionic and Semi-Ionic Carbon-Fluorine Bond Manifestations

Under different synthesis conditions, particularly at lower temperatures and often in the presence of a catalyst, the C-F bond can exhibit a more ionic or semi-ionic character. acs.orgresearchgate.net These bonds are sometimes referred to as "weakened covalent" bonds. mdpi.com The formation of ionic or semi-ionic bonds is associated with a smaller degree of structural disruption to the graphene lattice compared to covalent bonding. aip.org In these cases, the sp2 character of the carbon lattice is largely preserved, allowing for electrical conductivity. pnas.org

Scanning tunneling microscopy (STM) has been instrumental in distinguishing between ionic and covalent C-F bonds at the atomic scale. pnas.org The different bonding configurations induce distinct electronic signatures in the local density of states of the graphite substrate, which can be detected by STM. pnas.org The presence of ionic bonds can increase the concentration of hole carriers, thereby enhancing electrical conduction. pnas.org

Dual Bonding Behavior and its Research Implications

The ability of fluorine to form both covalent and ionic/semi-ionic bonds with carbon within the same material gives rise to a "dual bonding behavior." acs.orgaip.org The ratio of these different bond types can be influenced by factors such as the fluorine concentration and the reaction temperature. acs.orgpnas.org Studies have shown that at very low fluorine concentrations, the bonding is predominantly ionic, transitioning to semi-ionic and then covalent as the fluorine content increases. acs.orgaip.org

Structural Disorder and Microstructural Heterogeneities

A hallmark of fluorine-intercalated graphite systems is the prevalence of structural disorder and microstructural heterogeneities, which distinguish them from many other well-ordered graphite intercalation compounds. cambridge.org This disorder is not random but rather a consequence of the unique bonding characteristics of fluorine with carbon. The competition between ionic and covalent bonding, along with the strain induced in the graphene sheets, leads to a complex and disordered atomic arrangement. cambridge.orgcambridge.org

The disorder in fluorine-intercalated graphite has been the subject of both theoretical modeling and experimental observation. cambridge.org Thermodynamic models have been proposed to explain the competition between the ionically bonded and covalently bonded phases of fluorine within the graphite host. cambridge.orgcambridge.org These models suggest that while covalent bonding is energetically more favorable, there is a significant nucleation barrier due to the strain energy required to pucker the graphene sheets and the disruption of the conjugated π-electron system. cambridge.orgcambridge.org

Experimental techniques such as transmission electron microscopy (TEM) and nuclear magnetic resonance (NMR) spectroscopy have provided direct evidence of this disorder. tandfonline.comcambridge.orgkyoto-u.ac.jp TEM studies reveal that the graphene layers in fluorine-intercalated graphite are not flat but are instead randomly buckled or wavy. kyoto-u.ac.jpelsevierpure.com NMR spectroscopy has also been instrumental in probing the local environment of fluorine atoms, indicating a distribution of different fluorine sites and confirming the presence of disorder. tandfonline.com This contrasts sharply with bromine-intercalated graphite, which maintains a more ordered structure. cambridge.org

A direct consequence of the covalent C-F bond formation is the buckling of the graphene planes. cambridge.orgkyoto-u.ac.jp The strong covalent bond between a fluorine atom and a carbon atom forces the carbon to change its hybridization, leading to a local distortion of the planar graphene sheet. kyoto-u.ac.jp High-resolution TEM images have directly visualized these randomly buckled carbon layers, where the interlayer distance is increased by the insertion of fluorine. kyoto-u.ac.jpelsevierpure.com This buckling is a key feature that distinguishes fluorine-graphite compounds from ideal graphite intercalation compounds.

Carbon Hybridization State Transformations (sp² to sp³) upon Fluorination

The planar structure of pristine graphite is a result of the sp² hybridization of its carbon atoms, which form strong covalent bonds within the graphene layers and weaker van der Waals forces between them. The introduction of fluorine can induce a fundamental change in this hybridization state.

The formation of a covalent C-F bond necessitates a change in the carbon atom's hybridization from planar sp² to tetrahedral sp³. mdpi.comresearchgate.net This transformation is central to the structural changes observed in fluorinated graphite. As more fluorine atoms form covalent bonds with the carbon lattice, the sp² character of the graphite decreases, and the sp³ character increases. researchgate.net This transition is not always complete and can depend on the fluorination conditions. For instance, at re-fluorination temperatures between 400 and 550 °C, "hybrid" graphite fluorides can be formed that contain both sp² and sp³ hybridized carbon atoms, corresponding to semi-ionic and covalent C-F bonds, respectively. researchgate.net

Electron energy loss spectroscopy (EELS) combined with TEM has shown that the π-orbital network, characteristic of the sp²-hybridized graphitic layers, is reduced upon fluorination, providing direct evidence for the sp² to sp³ transition. kyoto-u.ac.jpelsevierpure.com This change in hybridization is also supported by NMR studies, which have identified the presence of sp³-hybridized carbon in fluorine-graphite intercalation compounds. mdpi.com The degree of this transformation from a semi-metallic, sp²-dominated system to an insulating, sp³-dominated one is a key factor controlling the electronic and mechanical properties of the resulting fluorine-graphite compound.

Synthetic Methodologies and Preparation Techniques for Fgcs

The synthesis of fluorinated graphite (B72142), also known as graphite fluoride (B91410) or (CFx)n, is predominantly achieved through direct gaseous fluorination. ijsea.comscispace.com This method involves the reaction of graphite with fluorine gas at elevated temperatures. ijsea.com However, indirect methods are also employed to achieve different functionalities and properties.

Direct Gaseous Fluorination Strategies

Direct gaseous fluorination stands as a primary and extensively studied method for producing fluorinated graphite. This technique involves the direct reaction of elemental fluorine gas with a carbon source. scispace.com The properties of the resulting FGCs, such as the fluorine-to-carbon (F/C) ratio and the nature of the C-F bond (covalent, semi-ionic, or ionic), are highly dependent on the reaction conditions. scispace.comnih.gov

The precise control of reaction parameters is critical in direct gaseous fluorination to obtain FGCs with desired characteristics.

Temperature: The reaction temperature is a crucial factor influencing the degree of fluorination and the type of C-F bond formed. scispace.com Generally, higher fluorination temperatures lead to a higher F/C ratio. scispace.com For instance, the synthesis of covalent graphite fluorides, such as poly(dicarbon monofluoride) ((C₂F)n) and poly(carbon monofluoride) ((CF)n), occurs at temperatures between approximately 650 K and 900 K, with higher temperatures favoring the formation of (CF)n. mdpi.com The fluorination of single-walled carbon nanotubes (SWCNTs) requires temperatures above 150°C for C-F bond formation, with the structure collapsing above 500°C. scispace.com

Pressure: The pressure of the fluorine gas atmosphere also plays a role in the fluorination process. nih.gov

Fluorine Purity: The purity of the fluorine gas is important for achieving specific material properties. For some applications, the purity of gaseous fluorine needs to be between 99.4% and 99.9%. ijsea.com

The interplay of these parameters allows for the synthesis of a range of fluorinated graphite materials with tailored properties.

To modify the reaction conditions and properties of the resulting FGCs, various catalysts can be introduced during direct fluorination.

Metal Fluorides: The addition of metal fluorides such as aluminum fluoride (AlF₃) and magnesium fluoride (MgF₂) as catalysts can facilitate the synthesis of graphite intercalation compounds under a fluorine atmosphere at temperatures ranging from 20 to 400°C. researchgate.net These catalytic methods can also enhance the electrical conductivity of the resulting fluorinated graphite. ijsea.com Boron trifluoride (BF₃) has also been used as a catalyst in conjunction with hydrogen fluoride (HF) to produce fluorinated graphites at room temperature. researchgate.net

Hydrogen Fluoride (HF): HF is often used as a catalyst, sometimes in combination with other fluorides like iodine pentafluoride (IF₅), to enable the fluorination of graphite at room temperature. acs.orgresearchgate.net

Iodine Pentafluoride (IF₅): IF₅, in the presence of HF and F₂, allows for the synthesis of highly fluorinated graphites at room temperature. acs.org This method can produce materials with a "hybrid" structure containing both sp² and sp³ hybridized carbon atoms. acs.org

These catalytic approaches offer pathways to synthesize FGCs with unique structural and electronic properties that are not accessible through non-catalytic direct fluorination.

The choice of the carbon precursor significantly influences the properties of the final fluorinated product. A variety of carbon materials have been successfully fluorinated.

Highly Oriented Pyrolytic Graphite (HOPG): HOPG is a common precursor for producing well-defined fluorinated graphite samples for fundamental studies. nih.govjst.go.jp

Mesophase Pitch: While not explicitly detailed in the provided context, mesophase pitch is a known precursor for high-performance carbon fibers and can be subjected to fluorination.

Carbon Fibers: The surface of carbon fibers can be fluorinated to enhance properties like hydrophobicity. academie-sciences.fr The fluorination can either target a polymer coating on the fiber or the fiber itself, depending on the reaction temperature. academie-sciences.fr

Other Carbon Forms: Other carbon precursors include graphite powder, graphene oxide, hard carbons derived from saccharides, and various forms of carbon nanotubes. ijsea.comnih.govrsc.orgresearchgate.net

The diversity of carbon precursors allows for the production of a wide array of fluorinated carbon materials with properties tailored for applications ranging from lubrication to energy storage. academie-sciences.frmdpi.com

Indirect Fluorination Routes

Indirect fluorination methods provide alternative pathways to synthesize FGCs, often under milder conditions or to achieve specific chemical functionalities.

While direct fluorination is common, FGCs can also be synthesized through electrochemical methods in fluoride-containing electrolytes. One such approach involves the electrochemical fluorination of graphite in anhydrous hydrogen fluoride (AHF) solutions containing fluoro-metallates. This method can lead to the formation of graphite intercalation compounds. researchgate.net A related electrochemical technique utilizes a solid electrolyte like PbSnF₄ in a fluorine atmosphere to produce fluorine-graphite intercalation compounds. jst.go.jp

A notable indirect route involves the post-synthesis modification of fluorinated graphite. One prominent example is the oxidative treatment of FGCs. The Hummers method, a well-known oxidation process, has been employed to oxidize fluorinated graphite. researchgate.netiaea.orgias.ac.in This process uses potassium permanganate (B83412) (KMnO₄) in a strong acid, where MnO₃⁺ acts as a Lewis acid to activate the carbon-fluorine bond, leading to its cleavage and the introduction of oxygen-containing functional groups. researchgate.netias.ac.in This results in the formation of oxidized fluorinated graphite (OFG), a material with a lamellar structure and variable oxygen content. researchgate.netiaea.orgias.ac.in The reactivity of the C-F bonds and the degree of oxidation can be controlled by the amount of KMnO₄ used. researchgate.net Another approach to creating OFG is through the nucleophilic substitution of fluorine atoms in fluorinated graphite with hydroxyl groups using reagents like potassium hydroxide (B78521) (KOH), either through electrochemical methods or heating. frontiersin.orgresearchgate.net

Electrochemical Oxidation in Fluorine-Containing Electrolytes

Electrochemical synthesis represents a method for the fluorination of graphite, which involves using a graphite electrode within an electrochemical cell containing a fluorine-rich electrolyte. numberanalytics.comijsea.com This process, also known as anodic fluorination, can lead to the formation of fluorinated graphite compounds directly on the graphite anode. numberanalytics.comjst.go.jp

The methodology involves applying a specific voltage to a graphite working electrode in an electrolyte containing fluoride ions. numberanalytics.comresearchgate.net This process can be performed in various electrolytes, including molten fluoride salts and aqueous or organic solutions containing a fluorine source. jst.go.jpresearchgate.netfrontiersin.org For instance, studies have been conducted in molten KF-KBF4 salt at 500°C, where cyclic voltammetry and other electrochemical techniques were used to study the formation of different types of "(CF)" compounds at distinct voltages. jst.go.jpnii.ac.jp At 1.5 V, a quasi-reversible reaction forms a Type I "CF" compound, while at 2.1 V, an irreversible reaction leads to a Type II "CF" compound with higher electrical resistance. jst.go.jp

Aqueous solutions containing hydrofluoric acid (HF) have also been effectively used. researchgate.netmdpi.com In one approach, simultaneous fluorination and exfoliation of a graphite anode were achieved in an electrolyte with 10 wt.% HF. researchgate.netmdpi.com The applied voltage can be adjusted to control the fluorine content and defect density of the resulting multi-layered graphene sheets. researchgate.netmdpi.com Research has shown that applying higher voltages (from 2.5 V to 10 V) can produce graphene sheets with fewer layers. researchgate.net The addition of certain nanoparticles, like TiO2, to the HF electrolyte has been reported to have a positive effect on both the exfoliation and fluorination processes. researchgate.netmdpi.com

The primary advantage of the electrochemical method is the ability to potentially control the degree and uniformity of fluorination by fine-tuning parameters such as voltage, current density, and reaction time. numberanalytics.com This allows for the continuous synthesis of fluorinated graphite as the electrolyte can be circulated. ijsea.com

Exfoliation Techniques for Fluorinated Graphene and Derivatives

Once bulk graphite fluoride (often denoted as (CFx)n) is synthesized, various techniques can be employed to exfoliate it into single or few-layered fluorinated graphene (FG) sheets. These methods are designed to overcome the van der Waals forces holding the layers together.

Mechanical Exfoliation from Graphite Fluoride Precursors

Mechanical exfoliation, famously known as the "Scotch tape" method for isolating graphene, can also be applied to graphite fluoride crystals to produce fluorinated graphene sheets. mdpi.comresearchgate.net This top-down approach leverages the weaker interlayer forces in graphite fluoride compared to the strong covalent C-F bonds within the layers. By applying mechanical force, it is possible to cleave and peel off single or multilayered fluorinated graphene sheets from a bulk crystal. nih.gov This method is valuable for producing high-quality, defect-free fluorinated graphene samples for fundamental research, as it avoids the use of harsh chemicals or high temperatures that might alter the material's structure. mdpi.comnih.gov The ability to control the fluorine content through this method is promising for engineering specific electronic properties in graphene materials. mdpi.com

Thermal Exfoliation Processes (e.g., Microwave-Assisted, Thermal Shock)

Thermal exfoliation is a highly efficient method for delaminating graphite fluoride into few-layered fluorinated graphene. mdpi.comresearchgate.net This process involves rapid heating, which causes a "thermal shock" that leads to the decomposition and expansion of the material. mdpi.comnih.gov

The rapid increase in temperature causes the release of gaseous species, which builds up pressure between the layers, forcing them apart. nih.govresearchgate.net This method can result in significant exfoliation and partial defluorination, recovering some of the sp²-bonded carbon structure. nih.gov The presence of residual catalysts from the synthesis of graphite fluoride, such as IF5, can aid the exfoliation process due to their fast deintercalation upon heating. mdpi.comnih.govresearchgate.net

Microwave irradiation offers a particularly rapid and scalable approach for thermal exfoliation. nih.govnih.gov In some methods, graphite fluoride is exposed to microwave-induced plasma, causing instantaneous (within seconds) delamination and decomposition into few-layer, partially fluorinated graphene. nih.gov This technique requires minimal energy and avoids the use of other chemicals, making it attractive for both laboratory and potential industrial-scale production. nih.gov The resulting material has been shown to be composed of crumpled, few-layers-thick, electrically conductive nanosheets. nih.gov

| Thermal Exfoliation Method | Key Features | Outcome | Reference |

| Thermal Shock (Flame) | Utilizes semi-covalent graphite fluoride; residual catalysts (IFx) assist exfoliation. | Efficient exfoliation and restructuring of graphitic regions. | mdpi.comresearchgate.net |

| Rapid Heating (Furnace) | Fast temperature increase (e.g., to 800 °C) of pre-intercalated graphite fluoride. | Exfoliated material with low residual fluorine content. | mdpi.com |

| Microwave Shock (Plasma) | Instantaneous (seconds) solid-phase exfoliation in vacuum via microwave-induced plasma. | Few-layer, partially defluorinated graphene with structural defects. | nih.gov |

| Microwave Shock (Graphite-Mediated) | Graphite particles act as "catalysts" causing intense sparking at ambient conditions. | Few-layer, electrically conductive exfoliated graphene fluoride. | nih.govnih.govmdpi.com |

Liquid-Phase Exfoliation Methods in Various Solvents

Liquid-phase exfoliation (LPE) is a versatile and scalable top-down method for producing dispersions of single- or few-layered fluorinated graphene from bulk graphite fluoride. mdpi.comresearchgate.netnih.gov The process typically involves subjecting a suspension of graphite fluoride powder in a suitable liquid solvent to energy input, most commonly through ultrasonication. mdpi.comnih.gov The ultrasonic waves create cavitation bubbles that collapse and generate shear forces, which facilitate the intercalation of solvent molecules between the fluorinated layers. mdpi.comnih.gov This weakens the van der Waals forces, leading to the separation of individual sheets that become stabilized in the solvent. mdpi.comacs.org

The choice of solvent is critical for successful exfoliation and stabilization. acs.org Solvents with surface tensions that closely match that of fluorinated graphene are generally more effective. acs.org A variety of polar organic solvents have been successfully used. mdpi.com Research has demonstrated that solvents can be broadly grouped by their boiling points and surface tensions. mdpi.com Some studies also report that certain polar aprotic solvents, like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), can cause partial defluorination of the exfoliated sheets. mdpi.comrsc.org

Electrochemical Exfoliation for Simultaneous Fluorination and Layer Separation

Electrochemical exfoliation offers a pathway to combine the fluorination and layer separation steps into a single process. researchgate.netmdpi.com In this method, a graphite electrode is subjected to a voltage in a conductive electrolyte that contains a fluorine source, such as aqueous hydrofluoric acid (HF). researchgate.netmdpi.comnih.gov

The mechanism involves the intercalation of ions from the electrolyte (e.g., SO₄²⁻ from an added salt) into the graphite layers upon applying a voltage. nih.gov This intercalation initiates the exfoliation process by pushing the layers apart. Concurrently, the electrochemical potential drives the reaction of fluoride ions with the graphene sheets, resulting in simultaneous fluorination. researchgate.netmdpi.com The applied voltage is a key parameter that can be tuned to control the characteristics of the final product, such as the number of layers and the degree of fluorination. researchgate.net For example, using a 10 wt.% HF solution, multi-layered graphene sheets can be produced, with higher voltages generally leading to fewer layers but also a lower degree of fluorination and defect density. researchgate.net

This integrated approach is advantageous for its potential efficiency, although producing high-quality, few-layered graphene sheets directly can be challenging, and the process may be influenced by additives in the electrolyte. researchgate.netmdpi.com

Advanced Characterization and Spectroscopic Probes of Fgcs

Structural and Morphological Characterization

Structural and morphological analyses are fundamental to understanding the physical arrangement of FGCs, from the atomic to the macroscopic scale. Techniques like X-ray diffraction, transmission electron microscopy, and scanning electron microscopy offer complementary information on the crystalline structure, nanostructure, and surface features.

X-ray diffraction (XRD) is a primary technique for analyzing the crystal structure of FGCs. It provides detailed information about the interlayer spacing (d-spacing) and the crystalline phase of the material. The fluorination of graphite (B72142) leads to a significant expansion of the interlayer distance along the c-axis, which is readily detected by XRD.

Different stoichiometries of graphite fluoride (B91410) exhibit distinct diffraction patterns. The two most well-known phases are poly(carbon monofluoride), (CF)n, and poly(dicarbon monofluoride), (C2F)n. acs.org In the (CF)n phase, each carbon atom is covalently bonded to a fluorine atom, resulting in a puckered layer of sp3-hybridized carbons. kyoto-u.ac.jp This structure has an interlayer spacing of approximately 6.0 Å to 7.2 Å. google.comacs.org The (C2F)n phase, considered a stage-2 intercalation compound, features alternating layers of fluorinated and unfluorinated graphene sheets, leading to a much larger interlayer distance of about 8.6 Å to 9.0 Å. google.comrsc.org

The reaction temperature during direct fluorination of graphite plays a crucial role in determining the resulting phase. Lower temperatures (up to ~500°C for natural graphite) tend to favor the formation of (C2F)n-rich products, while higher temperatures promote the formation of the (CF)n phase. google.com XRD patterns can confirm the presence of these phases and their relative abundance in a sample. acs.org For instance, fluorinated graphene (F-GR) prepared from fluorinated graphite can show characteristic peaks at approximately 12.5° and 44°, which are broad and weak, indicating successful preparation. nih.gov

| Compound Phase | Characteristic Diffraction Peak (2θ) | Interlayer Spacing (d-spacing) | Reference |

|---|---|---|---|

| Graphite (Pristine) | ~26.5° (002) | ~0.34 nm | nih.gov |

| (CF)n | ~12.3° (001) | ~7.2 Å (0.72 nm) | acs.org |

| (C2F)n | Not specified, but characterized by larger spacing | ~8.6 - 9.0 Å (0.86 - 0.90 nm) | google.comrsc.org |

| Fluorinated Graphene (F-GR) | ~15° (001) | Not specified | frontiersin.org |

High-Resolution Transmission Electron Microscopy (HRTEM) provides direct visualization of the nanostructure of FGCs at the atomic scale. Cross-sectional HRTEM images allow for the direct measurement of the interlayer distance, corroborating data obtained from XRD. kyoto-u.ac.jp Studies on FGCs like C2.8F have shown an average interlayer distance of approximately 0.56 nm, which is in agreement with XRD results. kyoto-u.ac.jp

HRTEM analysis reveals that upon fluorination, the initially planar and highly crystalline graphite layers become distorted and wavy. kyoto-u.ac.jp This buckling of the carbon layers is a consequence of the change in hybridization from sp2 to sp3 at the carbon atoms that form covalent bonds with fluorine. kyoto-u.ac.jp The continuity of the carbon layers is preserved, but they are no longer flat. kyoto-u.ac.jp HRTEM images of exfoliated graphene fluoride sheets confirm they are composed of overlapping single layers, which are highly transparent compared to the dark, multilayered sheets of the parent graphite fluoride. nih.gov The technique can also reveal structural defects and the degree of exfoliation. nih.gov

Chemical State and Bonding Environment Analysis

Understanding the chemical state of carbon and fluorine atoms and the nature of the C-F bond is critical, as it dictates the electronic, thermal, and chemical properties of FGCs. Spectroscopic techniques like XPS and XANES are powerful tools for this purpose.

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for determining the elemental composition and chemical bonding states in FGCs. By analyzing the core-level spectra of carbon (C1s) and fluorine (F1s), one can distinguish between different types of C-F bonds. nih.gov

The C1s spectrum of FGCs is typically complex and can be deconvoluted into several peaks corresponding to different carbon environments:

C-C/C=C bonds from graphitic sp2 domains, typically found at ~284.3 eV. nih.gov

Semi-ionic C-F bonds , which are observed at lower binding energies around 287.3 - 287.6 eV. nih.govresearchgate.net

Covalent C-F bonds , which appear at higher binding energies, typically between 289.2 eV and 291 eV. nih.govresearchgate.net

CF2 and CF3 groups , often found at the edges of the graphene sheets, appear at even higher binding energies of ~290.4 eV and ~293.7 eV, respectively. nih.gov

The F1s spectrum provides complementary information. A peak around 685.7 eV has been associated with the semi-ionic C-F bond, while the covalent C-F bond is found at higher binding energies, around 689.6 eV. researchgate.net The relative intensities of these peaks in both the C1s and F1s spectra allow for the quantification of different bonding types, providing insight into the degree and nature of fluorination. nih.gov XPS analysis has been crucial in identifying the formation of covalent and semi-ionic C-F bonds on graphite surfaces exposed to molten fluoride salts. nih.gov

| Spectrum | Bonding State | Binding Energy (eV) | Reference |

|---|---|---|---|

| C1s | C-C (sp2) | ~284.3 | nih.gov |

| C-F (Semi-ionic) | 287.3 - 287.6 | nih.govresearchgate.net | |

| C-F (Covalent) | 289.2 - 291.0 | nih.govresearchgate.net | |

| CF2 | ~290.4 | nih.gov | |

| F1s | C-F (Semi-ionic) | 685.7 - 687.8 | researchgate.netpsu.edu |

| C-F (Covalent) | 689.2 - 689.6 | researchgate.netpsu.edu |

X-ray Absorption Near Edge Structure (XANES) spectroscopy, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful tool for probing the local electronic structure and bonding environment of atoms in FGCs. By tuning the energy of incident X-rays around the absorption edge of an element (e.g., C K-edge or F K-edge), transitions of core electrons to unoccupied states can be observed.

For graphitic materials, the C K-edge spectrum prominently features a sharp peak corresponding to the 1s → π* transition, which is a signature of the sp2-hybridized carbon network. aps.org Upon fluorination, the formation of C-F bonds disrupts this network and converts sp2 carbons to sp3. This is clearly observed in the C K-edge XANES spectra as a strong suppression or disappearance of the π* resonance, providing direct evidence of covalent bond formation. aps.orgresearchgate.net

Electron Energy Loss Spectroscopy (EELS) for Electronic States and Hybridization

Electron Energy Loss Spectroscopy (EELS) is a powerful tool for probing the electronic structure of FGCs. By analyzing the energy lost by electrons as they pass through a sample, EELS provides insights into the local atomic and electronic environment.

In FGCs, EELS is particularly useful for characterizing the nature of the carbon-fluorine bond and the hybridization state of the carbon atoms. The C K-edge spectra reveal distinct features corresponding to transitions of 1s core electrons to unoccupied electronic states. researchgate.netresearchgate.net For instance, the prominent π* peak observed in pristine graphite at approximately 285 eV, which arises from the sp²-hybridized carbon network, is significantly suppressed upon fluorination. aps.orgkyoto-u.ac.jp This suppression indicates the disruption of the π-orbital network and the formation of sp³-hybridized carbon atoms covalently bonded to fluorine. aps.orgkyoto-u.ac.jpelsevierpure.com

The intensity of the remaining π* peak can be correlated with the degree of fluorination; a lower intensity suggests a higher fluorine content and a more significant conversion of sp² to sp³ carbon. kyoto-u.ac.jpelsevierpure.com Furthermore, the fine structure of the C K-edge can provide information about different types of C-F bonding, such as semi-ionic and covalent bonds. researchgate.net Analysis of the F K-edge, while sometimes less distinct, can also contribute to understanding the electronic properties of fluorine within the graphite matrix. kyoto-u.ac.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹³C solid-state Magic Angle Spinning (MAS) NMR, is an indispensable technique for elucidating the local chemical environments and bonding in FGCs.

¹⁹F MAS NMR provides detailed information about the different fluorine species present in the material. The chemical shift of ¹⁹F is highly sensitive to its local environment, allowing for the differentiation between covalent C-F bonds, semi-ionic C-F bonds, and intercalated fluorine species. kyoto-u.ac.jpresearchgate.net For example, covalent C-F bonds in highly fluorinated graphite, such as in (CF)n and (C₂F)n, typically exhibit chemical shifts around -190 ppm. researchgate.net In contrast, FGCs prepared at room temperature, which often contain a mix of bonding types, show signals at different chemical shifts. For instance, a signal at -149 ppm has been attributed to semi-ionic C-F bonds. researchgate.net High-resolution MAS NMR can even resolve multiple distinct fluorine environments within the same sample, corresponding to different bonding configurations and proximities to sp² carbon domains. kyoto-u.ac.jp

¹³C MAS NMR complements the ¹⁹F data by providing insights into the carbon framework. The spectra typically show two main resonances: one for the sp²-hybridized graphitic carbons and another for the sp³-hybridized carbons bonded to fluorine. royalsocietypublishing.orgmarquette.edu The chemical shift of the sp³ carbon is indicative of the C-F bonding environment. For example, ¹³C NMR shifts for sp³ fluorine-substituted carbons have been observed around 83.5 ppm. acs.org The relative intensities of the sp² and sp³ carbon signals can be used to estimate the degree of functionalization. royalsocietypublishing.org

| Technique | Nucleus | Typical Chemical Shift Range (ppm) | Information Obtained |

| ¹⁹F MAS NMR | ¹⁹F | -100 to -200 | Differentiates between covalent, semi-ionic, and ionic fluorine species. kyoto-u.ac.jpresearchgate.net |

| ¹³C MAS NMR | ¹³C | 80 to 170 | Distinguishes between sp³-hybridized carbons bonded to fluorine and sp²-hybridized graphitic carbons. royalsocietypublishing.orgmarquette.edu |

This table provides typical chemical shift ranges and is not exhaustive. Actual values can vary depending on the specific FGC composition and structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in FGCs, primarily by detecting the vibrational modes of the C-F bonds.

The most prominent feature in the FTIR spectra of FGCs is a strong absorption band in the region of 1200-1220 cm⁻¹, which is attributed to the C-F stretching vibration in a covalent bond. mdpi.comrsc.orgacs.org The exact position and shape of this band can provide information about the nature and environment of the C-F bonds. For example, some studies have reported that spectra with high content of the (C₂F)n phase are characterized by strong vibrational bands at 1350 and 940 cm⁻¹, which are absent in the (CF)n type graphite fluoride. rsc.org The presence of other weaker bands can indicate the existence of different types of C-F bonds or other functional groups. For instance, a shoulder at around 1352 cm⁻¹ has been attributed to the asymmetric stretching of peripheral CF₂ groups. acs.org

FTIR can also be used to monitor the changes in the graphite lattice upon fluorination. The disappearance or reduction in intensity of peaks associated with the graphitic structure can indicate the extent of functionalization. researchgate.net Polarized ATR-FTIR studies have even been used to investigate the orientation and location of C-F groups, distinguishing between different types of C-F bonding based on their thermostability and location within the graphene sheets. nih.gov

Vibrational and Electronic Property Investigations

Raman Spectroscopy for Structural and Vibrational Fingerprinting

Raman spectroscopy is a crucial non-destructive technique for characterizing the structural and vibrational properties of FGCs. It provides a fingerprint of the material's structure, including the degree of fluorination, defect density, and the nature of the carbon lattice.

The Raman spectrum of pristine graphene is dominated by the G band (~1580 cm⁻¹) and the 2D band (~2700 cm⁻¹). aip.org Upon fluorination, several key changes occur:

Appearance of Defect-Activated Peaks: The introduction of fluorine atoms as defects in the sp² lattice activates the D band (~1350 cm⁻¹) and the D' band (~1620 cm⁻¹). nih.govnih.gov The intensity ratio of the D and G bands (ID/IG) is often used as a measure of the defect concentration, which can be correlated with the degree of fluorination. nih.gov

Shifting and Broadening of Peaks: The G peak may shift to higher frequencies, and both the G and 2D peaks tend to broaden with increasing fluorination. nih.gov

New Raman Modes: In highly fluorinated graphene, new Raman active modes can appear. For example, in fully fluorinated graphene (graphene fluoride), two Raman active modes have been experimentally observed around 1270 cm⁻¹ and 1343 cm⁻¹. aip.org

The evolution of the Raman spectrum provides a qualitative and sometimes quantitative measure of the fluorination level and the resulting structural changes in the graphite lattice. nih.gov

| Raman Band | Approximate Position (cm⁻¹) | Origin | Significance in FGCs |

| D Band | ~1350 | Defect-activated breathing mode of sp² rings | Intensity increases with fluorination, indicating the introduction of defects. nih.govnih.gov |

| G Band | ~1580 | In-plane vibration of sp² carbon atoms | Shifts and broadens with fluorination. nih.gov |

| D' Band | ~1620 | Defect-activated intra-valley scattering | Also indicates the presence of defects. nih.gov |

| 2D Band | ~2700 | Second-order overtone of the D band | Shape and position are sensitive to the number of graphene layers and electronic structure. nih.gov |

Optical Reflectivity for Charge Transfer Evaluation

Optical reflectivity measurements are a powerful method for investigating the electronic properties of FGCs, particularly for evaluating the charge transfer between the intercalated fluorine and the graphene layers. tandfonline.com By analyzing the reflectivity spectrum, typically in the visible and near-infrared regions, key parameters such as the plasma frequency and scattering time of the free charge carriers can be determined. aps.orgresearchgate.net

Studies on fluorine-intercalated graphite have shown that the plasma frequency changes with fluorine concentration. aps.org This behavior has been explained by a model involving multiple acceptor states, where the charge transfer per fluorine atom decreases as the fluorine concentration increases. aps.org These optical studies provide valuable insights into the electronic modifications induced by fluorination and help to elucidate the nature of the bonding, which can range from predominantly ionic in intercalation compounds to covalent in graphite fluorides. tandfonline.com

Local Atomic Structure and High-Pressure Studies

Understanding the local atomic arrangement and the behavior of FGCs under extreme conditions is crucial for a complete picture of these materials.

High-resolution transmission electron microscopy (TEM) has been employed to analyze the structures of FGCs, revealing that the interlayer distance increases with the insertion of fluorine, leading to randomly buckled carbon layers. elsevierpure.comkyoto-u.ac.jp This buckling is a result of the change in bond angle at the carbon atoms that are covalently bonded to fluorine. elsevierpure.comkyoto-u.ac.jp

High-pressure studies on FGCs, such as C₂F, using techniques like X-ray Raman scattering (XRS), have demonstrated that the material's structure is mutable under applied pressure. acs.org Significant and permanent changes in the electronic structure and local atomic arrangement can be induced, including an increased planarity of the graphitic layers and a modulation of the fluorine configuration. acs.org These studies suggest that pressure can be a tool to tune the C-F bonding and potentially create new, metastable fluorine-intercalated compounds with tailored properties. acs.org Furthermore, high-pressure dilatometry and shock wave experiments have been used to investigate the equation of state and phase behavior of fluorinated polymers, providing fundamental data for engineering applications. aip.org

Pair Distribution Function (PDF) Analysis for Short-Range Order

Pair Distribution Function (PDF) analysis, derived from total scattering data (typically from neutrons or X-rays), is a powerful technique for investigating the short-range atomic order in materials that may lack long-range crystalline order, such as semi-disordered FGCs. researchgate.netnih.gov Unlike traditional crystallography which relies on Bragg peaks, the PDF method utilizes both Bragg and diffuse scattering, providing direct information about interatomic distances. nih.gov

Neutron diffraction studies on poly(dicarbon monofluoride), (C₂F)n, and poly(carbon monofluoride), (CF)n, have utilized PDF analysis (presented as a Radial Distribution Function, RDF) to determine key structural parameters. kyoto-u.ac.jp The analysis reveals that the local structure of these covalent FGCs, characterized by puckered sheets of sp³-hybridized carbon atoms, is distinctly different from the parent graphite. kyoto-u.ac.jp The C-F and C-C bond lengths determined from these studies are slightly different from earlier estimates and align closely with those in polytetrafluoroethylene (PTFE). kyoto-u.ac.jp

Detailed analysis of the RDF profiles allows for the separation of overlapping peaks to determine bond lengths and coordination numbers for the nearest atomic pairs. kyoto-u.ac.jp For instance, the coordination numbers derived from the C-F peak areas (CNC–F) in various fluorinated carbons closely match their respective fluorine-to-carbon (F/C) atomic ratios. kyoto-u.ac.jp

| Sample | Type of Fluoride | C–F Bond Length (rC–F) (nm) | C–C Bond Length (rC–C) (nm) | C-F Coordination Number (CNC–F) | C-C Coordination Number (CNC–C) |

|---|---|---|---|---|---|

| F-1 | (C₂F)n | 0.134 | 0.157 | 0.48 | 3.58 |

| F-2 | (CF)n | 0.135 | 0.158 | 0.89 | 3.36 |

| F-3 | (CF)n | 0.134 | 0.158 | 0.96 | 3.04 |

| PTFE | Polytetrafluoroethylene | 0.135 | 0.156 | 1.97 | 2.06 |

X-ray Raman Scattering (XRS) for In-Situ High-Pressure Structural Evolution

X-ray Raman Scattering (XRS) is a non-resonant inelastic X-ray scattering technique that serves as a powerful probe for the electronic structure of materials, particularly for light elements like carbon and fluorine. acs.orgpolimi.it As a "photon-in photon-out" method utilizing hard X-rays, XRS offers bulk sensitivity and is well-suited for in-situ studies under extreme conditions, such as high pressure, without requiring complex sample preparation. acs.orgpolimi.it

The technique has been effectively employed to monitor the structural and electronic evolution of the covalent graphite fluoride C₂F under high pressure. acs.orgacs.org In one study, XRS spectra at the carbon and fluorine K-edges were collected in-situ as pressure was applied up to 6.5 GPa. acs.orgacs.org The data revealed significant changes in the electronic structure occurring at approximately 2.9 GPa, which persisted even after the pressure was released. acs.orgacs.org These permanent alterations are linked to an increased planarity of the graphite layers and a rearrangement of the fluorine atoms. acs.orgacs.org

The application of external pressure can induce a change in carbon hybridization and the fluorine arrangement on the graphene layers. acs.org Theoretical simulations coupled with XRS data suggest that under pressure, there is an emergence of bond-critical points between fluorine atoms, indicating a shift towards a more ionic character in the C-F bonding. acs.orgacs.org This demonstrates that pressure can be a physical tool to tune the C-F bond nature and create new metastable FGC phases. acs.orgacs.org

Nanoscale Imaging of Chemical Interactions

The properties of FGCs are profoundly influenced by the nature of the C-F bonds, which can be either ionic or covalent. pnas.org The ability to distinguish between these bond types at the nanoscale is critical for understanding and engineering the material's electronic properties.

Scanning Tunneling Microscopy (STM) for Distinguishing Ionic and Covalent Bonds

Scanning Tunneling Microscopy (STM) is a premier technique for probing the local electronic properties of materials at the atomic scale. pnas.org It has been successfully used to differentiate between individual ionic and covalent C-F bonds on the surface of graphite. pnas.orgnih.gov This distinction is possible by analyzing the standing electron wave patterns, known as Friedel oscillations, that are generated by the scattering of surface electrons from the fluorine adatoms. pnas.org The characteristics of these patterns are uniquely sensitive to the local perturbation in the electronic density of states caused by different bonding configurations. pnas.orgresearchgate.net

Research using C₆₀-functionalized STM tips has provided clear visual and electronic evidence to distinguish the two bond types. pnas.orgnih.gov

Covalent C-F bonds appear as prominent, three-fold symmetric defects in the STM topography. This is because the formation of a covalent bond involves the re-hybridization of the carbon atom from sp² to sp³, causing a significant distortion of the graphite lattice. pnas.orgarxiv.org

Ionic C-F bonds are observed as different, less prominent defects in the STM images. pnas.org In this case, the fluorine atom accepts an electron from the graphite π-system, acting as a charged impurity but causing less structural deformation. pnas.org

This STM-based methodology allows for the direct determination of the ratio of ionic to covalent bonds on a fluorinated graphite surface. pnas.orgnih.gov Studies have shown that for gas-phase fluorination, this ratio appears to be independent of the reaction temperature between 200 and 300°C. pnas.orgnih.gov The ability to directly visualize the consequences of different chemical interactions on the graphite lattice provides invaluable insight into the fluorination process and its effect on the material's conductive properties. pnas.org

Reaction Mechanisms and Interfacial Chemistry of Fgcs

Electrochemical Redox Reaction Mechanisms

The electrochemical properties of FGCs are central to their use as cathode materials in high-energy-density batteries. The mechanisms of charge and discharge, as well as the factors leading to performance degradation, are critical areas of research.

In the context of fluorine-ion batteries (FIBs), FGCs, often referred to as graphite (B72142) fluoride (B91410) (CFₓ), serve as a potential cathode material. The charge and discharge processes in an all-solid-state fluoride-ion shuttle battery (FSB) involve the electrochemical introduction and extraction of fluoride ions into the graphite-like structure.

During the charging process (electrochemical oxidation), fluoride ions are introduced into the graphene-like graphite, leading to the formation of covalent C-F bonds. This process occurs at a lower voltage in graphene-like graphite compared to conventional graphite. While the layered structure of traditional graphite is often completely destroyed during charging, graphene-like graphite can maintain its structure to some extent nih.gov.

The discharge process involves the extraction of fluoride ions from the fluorinated carbon structure. The discharge voltage for graphene-like graphite cathodes has been observed to be higher than 1 V versus a Pb/PbF₂ reference electrode, which is an improvement over many other cathode materials for FSBs nih.gov. The addition of copper fluoride (CuF₂) has been shown to facilitate the discharge reaction of fluorine-intercalated graphite (CₓF). In one study, a CₓF cathode was discharged up to 0.4 V vs. Pb, and the resulting carbon material could be recharged up to 1.6 V, regenerating the C-F bonds elsevierpure.com.

| Battery Type | Charge Process | Discharge Process | Key Findings |

| Fluoride-Ion Shuttle Battery (FSB) | Electrochemical introduction of F⁻ ions, forming covalent C-F bonds. | Extraction of F⁻ ions from the fluorinated carbon structure. | Graphene-like graphite maintains its structure better than traditional graphite during cycling and exhibits a higher discharge voltage nih.gov. |

| Lithium-Ion Battery with CFₓ Cathode | (Recharging) Re-fluorination of the carbon matrix. | Reduction of CFₓ to amorphous carbon and lithium fluoride (LiF), often through an intermediate solvated ternary compound researchgate.netacs.org. | The discharge mechanism is a conversion reaction, providing high specific capacity but can lead to structural changes escholarship.orgarxiv.org. |

The performance and longevity of batteries utilizing FGCs are significantly influenced by reaction kinetics, degradation mechanisms, and voltage hysteresis.

Reaction Kinetics: The discharge rate of Li/CFₓ batteries is often limited by slow kinetics escholarship.org. Density Functional Theory (DFT) calculations suggest an edge-propagation discharge mechanism, where lithium insertion occurs at the interface between the fluorinated (CF) and defluorinated (C) regions of the cathode escholarship.orgarxiv.org. This model predicts a discharge voltage range of 2.5 to 2.9 V, which aligns with experimental observations escholarship.orgarxiv.org.

Degradation: Several factors contribute to the degradation of FGC cathodes.

Formation of Amorphous Carbon: During discharge, the crystalline structure of graphite fluoride is converted into amorphous carbon researchgate.net. This structural change is often irreversible and can hinder the reformation of the original graphite fluoride compound during charging, leading to capacity fade researchgate.net.

Interfacial Reactions: In thermal batteries, the dissolution of the cathode material into the molten salt electrolyte can lead to the formation of parasitic phases, causing capacity decay rsc.org. A graphite fluoride interfacial layer can mitigate this by physically separating the cathode from the electrolyte, reducing cation diffusion and side reactions rsc.org.

Binder Decomposition: In some lithium-ion battery systems, the decomposition of the PVDF binder can release fluoride radicals, which then form stable lithium fluoride, leading to a loss of cyclable lithium azom.com.

Hysteresis: A significant challenge in batteries with conversion electrodes like FGCs is the large voltage hysteresis between the charge and discharge profiles, which reduces energy efficiency acs.orgnih.govacs.org. The origins of this hysteresis are believed to be primarily kinetic in nature and include:

Ohmic Voltage Drop: Resistance within the electrode and electrolyte.

Reaction Overpotential: The extra voltage required to drive the electrochemical reaction.

Compositional Inhomogeneity: Different spatial distributions of the electrochemically active phases during charge and discharge acs.orgnih.govacs.org.

The low conductivity and high dissociation energy of the discharge product (e.g., LiF) are also contributing factors to the increased potential hysteresis compared to conventional lithium-ion batteries researchgate.net.

| Factor | Description | Impact on Performance |

| Reaction Kinetics | Discharge is thought to proceed via an edge-propagation mechanism at the CF/C boundary escholarship.orgarxiv.org. | Limits the discharge rate and influences the operating voltage. |

| Degradation | Formation of amorphous carbon, interfacial side reactions, and binder decomposition researchgate.netrsc.orgazom.com. | Leads to irreversible capacity loss and reduced cycle life. |

| Hysteresis | Large voltage difference between charge and discharge, primarily due to kinetic limitations acs.orgnih.govacs.org. | Reduces the energy efficiency of the battery. |

Mechanistic Studies of Oxidative Modification

The chemical modification of FGCs, particularly through oxidative processes, allows for the tuning of their properties and the synthesis of new graphene derivatives. Understanding the mechanisms of these reactions is crucial for controlling the functionalization of the graphite fluoride surface.

The C-F bond in graphite fluoride is strong, but its activation can be achieved through catalytic means. This activation is a key step in the chemical modification of FGCs. Electron transfer can significantly promote the activation of the carbon-fluorine bond, making it more susceptible to reaction frontiersin.org. For instance, in an electrochemical setting, positioning the anode in a way that facilitates electron transfer to the FGC can lead to a more complete reaction frontiersin.org.

Theoretical calculations have shown that the presence of electronegative groups in the vicinity of a C-F bond can enhance its reactivity frontiersin.org. This suggests that the chemical environment of the C-F bond plays a crucial role in its susceptibility to activation.

Lewis acids play a significant role in the activation of C-F bonds. They can interact with the fluorine atom, weakening the C-F bond and facilitating its cleavage. For example, in the oxidation of fluorinated graphite using the Hummers method, MnO₃⁺ acts as a Lewis acid, catalyzing the activation of the C-F bond, which then breaks to release a fluoride ion.

Nucleophilic reactions are a common method for the functionalization of FGCs. These reactions involve the attack of a nucleophile on the carbon atom of the C-F bond, leading to the displacement of the fluoride ion.

Reaction with Hydroxides: Fluorinated graphite can undergo a nucleophilic reaction with potassium hydroxide (B78521) (KOH) frontiersin.org. The hydroxyl group attacks the carbon atom, leading to the removal of the fluoride ion and the formation of a C-O bond. The reactivity of the C-F bond in this reaction depends on its chemical environment, with C-F bonds connected to aryl and alkenyl groups being more reactive researchgate.net.

Reaction with Amines and Alcohols: Amine and alcohol nucleophiles can displace fluorine atoms to form covalent bonds with the graphene lattice researchgate.net. This provides a pathway for the functionalization of graphite fluoride with various organic groups.

Reaction with Sulfur Nucleophiles: Sulfur-containing nucleophiles tend to act as reducing agents, removing fluorine from the graphite structure rather than substituting it researchgate.net.

The susceptibility of fluorographene to nucleophilic attack via an Sₙ2 mechanism has been demonstrated, with the reaction barrier being lower in nonpolar environments.

| Reagent | Reaction Type | Mechanism | Product |

| Potassium Hydroxide (KOH) | Nucleophilic Substitution | The hydroxyl group attacks the carbon of the C-F bond, displacing the fluoride ion frontiersin.orgresearchgate.net. | Oxidized Fluorinated Graphite (OFG) with C-O bonds. |

| Amines and Alcohols | Nucleophilic Substitution | The nucleophilic amine or alcohol displaces the fluorine atom to form C-N or C-O bonds researchgate.net. | Functionalized graphite with amine or alcohol groups. |

| Sulfur Nucleophiles | Reduction | The sulfur nucleophile removes fluorine from the graphene lattice researchgate.net. | Reduced (defluorinated) graphite. |

| Lewis Acids (e.g., MnO₃⁺) | Catalytic Activation | The Lewis acid interacts with the fluorine atom, weakening the C-F bond and promoting its cleavage. | Activated C-F bond, susceptible to further reaction. |

Interactions with Molten Salts and High-Temperature Environments

The behavior of FGCs in molten salts and at high temperatures is relevant for their potential use in advanced nuclear reactors and high-temperature battery systems.

Graphite can interact with molten fluoride salts through several mechanisms, including salt infiltration into pores, chemical reactions with salt constituents, and tribo-chemical wear nih.govacs.org. The chemical interactions at the salt-graphite interface are crucial for assessing the performance and longevity of graphite components in these environments acs.org.

Studies have shown that the reaction of molten salts like 2LiF–BeF₂ (FLiBe) with graphite at high temperatures (e.g., 700 °C) can lead to the formation of covalent and semi-ionic C-F bonds on the graphite surface acs.org. This fluorination can be accompanied by microstructural changes on the surface and the removal of C-O groups acs.org. The formation of C-F bonds can occur through the replacement of pre-existing C-H bonds acs.org.

In addition to surface fluorination, molten salts can cause chemical degradation of graphite through intercalation, where salt ions penetrate between the graphite layers. This can lead to exfoliation and damage to the graphite structure.

The thermal stability of FGCs depends on their fluorine content. Highly fluorinated graphite (CFₓ where x is close to 1) exhibits excellent thermal stability, while low-fluorinated graphite is less stable at high temperatures.

Salt Infiltration and Chemical Reactivity in Nuclear Reactor Systems

In the context of Generation IV nuclear reactors, such as Molten Salt Reactors (MSRs) and Fluoride-Salt-Cooled High-Temperature Reactors (FHRs), graphite is a critical material used for moderators and reflectors. berkeley.eduyoutube.com In these systems, graphite components are in direct contact with high-temperature molten fluoride salts, leading to several interaction mechanisms that can affect the material's integrity and performance. berkeley.eduescholarship.org

One primary mechanism is the physical infiltration of the molten salt into the porous structure of the nuclear-grade graphite. digitellinc.comosti.gov This intrusion is driven by the combined effects of hydraulic and cover gas pressures, which can be as high as 500 kPa, and is counteracted by capillary forces at the salt-graphite interface. osti.gov The extent of infiltration depends on the graphite's pore size distribution, the surface tension of the salt, and the contact angle between the two materials. osti.gov While early experiments suggested that molten salts were chemically inert towards graphite, more recent studies have highlighted significant physical and chemical interactions. digitellinc.com Molten salt intrusion can induce internal stresses within the graphite's microstructure, potentially worsening stress accumulation from radiation-induced dimensional changes. digitellinc.com

Beyond physical infiltration, chemical reactions occur between the salt constituents and the graphite. There is evidence of graphite fluorination upon exposure to molten fluoride salts like FLiBe (2LiF-BeF2) and FLiNaK (LiF-NaF-KF). acs.orgornl.gov This fluorination can involve the formation of carbon-fluorine (C-F) bonds, which may replace pre-existing carbon-hydrogen bonds. acs.org Studies have shown that upon exposure to FLiBe salt at 700°C, two distinct types of C-F bonds can form, indicating different fluorination mechanisms depending on whether the exposure is to the salt or the cover gas above it. escholarship.org The reactivity of the salt is also a factor; for instance, in FLiNaK, the fluoride ions are free and can react aggressively with graphite, whereas in FLiBe, most fluoride ions are bonded within the [BeF4]2- complex, resulting in different F- ion activity. ornl.gov This chemical degradation through fluorination can occur at active sites on the graphite surface without causing immediate structural degradation.

| Interaction Mechanism | Description | Key Factors | Potential Consequences |

|---|---|---|---|

| Salt Infiltration (Physical) | Penetration of molten fluoride salt into the open pore structure of graphite. digitellinc.com | Graphite pore size, salt surface tension, contact angle, system pressure. osti.gov | Induces internal stresses, exacerbates radiation damage. digitellinc.com |

| Fluorination (Chemical) | Formation of C-F bonds on the graphite surface upon reaction with molten salt. acs.org | Salt composition (e.g., FLiBe vs. FLiNaK), temperature, exposure time. escholarship.orgornl.gov | Alters surface chemistry, potential for long-term material degradation. escholarship.org |

| Intercalation | Insertion of salt species between graphite layers. | Salt chemistry, graphite structure. | Can lead to exfoliation and structural damage. nrc.gov |

Tribo-chemical Wear Mechanisms

Tribo-chemical wear is another significant interaction mechanism for graphite in molten salt reactor environments. berkeley.eduescholarship.org This process involves the interplay of mechanical friction and chemical reactions at the sliding interfaces. In pebble-bed FHRs, for example, the circulation of graphite fuel pebbles can lead to friction against each other and against metallic reactor components, generating graphite dust. ornl.gov

The presence of molten fluoride salt can act as a lubricant, significantly altering the wear behavior. Studies have shown that both friction and wear rates of graphite are reduced in a molten salt environment compared to dry conditions. ornl.gov The formation of a tribofilm on the surfaces of the worn zones is a key aspect of this lubrication. This film is generated through tribo-chemical reactions induced by the friction between the surfaces in the presence of the salt. ornl.gov These reactions can involve the fluorinated graphite surface and the molten salt, leading to a protective layer that minimizes direct contact and material loss. The mechanical abrasion can promote corrosion by removing reaction products and exposing fresh surfaces, indicating a complex interplay between mechanical and chemical effects. ornl.gov

Thermal Decomposition Pathways of Fluorine-Graphite Intercalation Compounds

Formation of Residual Carbon and Fluorocarbon Gases

When subjected to high temperatures, fluorine-graphite intercalation compounds (CₓF) decompose, yielding a solid carbon residue and a mixture of gaseous fluorocarbons. researchgate.net The decomposition is an exothermic process that involves the cleavage of C-C bonds within the carbon sheets. researchgate.net

The solid product is a residual carbon that typically possesses a graphite-like structure but with low crystallinity. researchgate.net For instance, the decomposition of C₂.₅F at 500°C results in a carbon material where the distance between the carbon sheets is larger than that of the original graphite. researchgate.net

The gaseous products are primarily reactive fluorocarbon gases. researchgate.net Initial decomposition is believed to evolve species like difluorocarbene (CF₂) or tetrafluoroethylene (B6358150) (C₂F₄). researchgate.net These highly reactive intermediates can then undergo secondary reactions to form a variety of other compounds, including deposits of carbon and fluorocarbons on reactor walls and more stable gaseous perfluoroalkanes like tetrafluoromethane (CF₄) and hexafluoroethane (B1207929) (C₂F₆). researchgate.netresearchgate.net In some cases, particularly in the presence of oxygen or water, other products such as carbonyl fluoride (COF₂) can be formed, which may further react to produce carbon dioxide (CO₂) and hydrogen fluoride (HF). nih.gov

| Decomposition Product | Type | Examples | Formation Pathway |

|---|---|---|---|

| Residual Carbon | Solid | Graphite-like carbon with low crystallinity. researchgate.net | Left behind after the evolution of gaseous species. researchgate.net |

| Primary Gaseous Products | Gas | CF₂, C₂F₄. researchgate.net | Initial cleavage of C-F and C-C bonds in the graphite fluoride structure. researchgate.net |

| Secondary Gaseous Products | Gas | CF₄, C₂F₆, other perfluoroalkanes. researchgate.netresearchgate.net | Successive reactions of the highly reactive primary gaseous products. researchgate.net |

| Other Gaseous Products | Gas | COF₂, CO₂. nih.govnih.gov | Formed in the presence of oxygen or from reactions with reactor materials. nih.govsemanticscholar.org |

Influence of Initial Bonding and Temperature on Decomposition

The temperature at which decomposition occurs and the stability of the fluorine-graphite compound are strongly influenced by the initial bonding state and the fluorine content. The C-F bond can range from semi-ionic to fully covalent, with covalent bonds being significantly stronger and more stable. nih.gov

Influence of Temperature: The decomposition of fluorine-graphite compounds typically occurs over a range of temperatures. For (CF)ₙ type compounds, decomposition temperatures can range from 320 to 610°C. researchgate.net More specifically, some fluorinated graphenes begin to decompose in the 300–400°C range. nih.gov For example, one study found that fluorinated graphene started to decompose around 437°C. nih.gov The specific stoichiometry also plays a role, with stage-1 C₂.₅F decomposing above 377°K (650 K). researchgate.net As the temperature increases, the decomposition proceeds, converting the material into low-molecular-weight volatile fluorocarbon compounds (CₓFᵧ) at temperatures between 400 and 600°C. nih.gov Higher synthesis temperatures for covalent graphite fluorides, which favor the formation of (CF)ₙ over (C₂F)ₙ, generally lead to materials with higher thermal stability. mdpi.com

Influence of Initial Bonding: The nature of the C-F bond is paramount to the thermal stability of the compound. Covalent C-F bonds are stronger (with a bond dissociation energy of about 460 kJ/mol) and lead to greater chemical and thermal stability compared to semi-ionic C-F bonds. nih.gov Materials with a higher degree of covalency are therefore more resistant to thermal decomposition. nih.gov Furthermore, the thermal stability is also linked to the degree of graphitization of the original carbon material; a higher degree of graphitization in the precursor leads to a more thermally stable fluorine-graphite compound. researchgate.net Conversely, a very high degree of fluorination can sometimes lead to a structurally unstable material that decomposes more readily into volatile compounds. nih.gov

Theoretical and Computational Modeling of Fgc Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. azom.com It has been extensively applied to FGCs to elucidate their fundamental properties. researchgate.net DFT is recognized for its utility in computing the electrical structure of graphene and its derivatives, as it can effectively modulate their intrinsic properties through approaches like heteroatom chemical doping. azom.com

A primary application of DFT in FGC research is the prediction of electronic band structures and the opening of a band gap, a critical factor for applications in electronics. elpub.ru The chemical modification of graphene layers, such as through fluorination, is crucial for creating and controlling this band gap. elpub.ru

DFT calculations have shown that the electronic properties of fluorinated graphene are highly dependent on the fluorine concentration and the atomic arrangement. elpub.ru For fully or highly fluorinated graphene, where carbon atoms adopt sp³ hybridization, DFT computations predict large band gaps, typically in the range of 3 to 8 eV. nih.gov However, there can be significant discrepancies between different theoretical approaches and experimental findings. For instance, while some DFT calculations using Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) functionals predict a band gap of around 3 eV for fully fluorinated graphene (CF), more refined methods like hybrid screened functional (HSE) calculations suggest a larger gap of approximately 5 eV. researchgate.netarxiv.org

Even low concentrations of fluorine can induce a band gap. DFT studies have shown that specific low-percentage fluorine adsorption configurations can open band gaps of 0.37 eV and 0.24 eV. nih.gov The calculated band gap varies significantly with the stoichiometry and conformation of the FGC. For example, some calculations for C₂F in a boat configuration show a band gap, while the chair configuration is predicted to be metallic. nih.gov This highlights the strong dependence of electronic properties on the precise atomic structure.

| Compound | Configuration | Computational Method | Calculated Band Gap (eV) | Reference |

|---|---|---|---|---|

| CF | Chair | LDA/GGA | ~3.0 | researchgate.netarxiv.org |

| CF | Chair | HSE | ~5.0 | researchgate.net |

| C₂F | Boat | LDA | 1.57 | nih.gov |

| C₂F | Chair | LDA | Metallic (0) | nih.govarxiv.org |

| Low-Concentration Fluorine | - | DFT | 0.24 - 0.37 | nih.gov |